molecular formula C23H30ClN3O3S B2843015 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride CAS No. 1351588-15-2

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride

Cat. No.: B2843015
CAS No.: 1351588-15-2
M. Wt: 464.02
InChI Key: RJAUNVGWCCYZNN-UHFFFAOYSA-N
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Description

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is of interest in various fields of scientific research due to its potential therapeutic applications.

Preparation Methods

The synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride involves several steps. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Chemical Reactions Analysis

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. Thiazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation . The compound may also interact with other cellular targets, leading to its observed biological effects.

Comparison with Similar Compounds

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

What sets this compound apart is its unique combination of the thiazole and furan rings, along with the morpholine moiety, which may contribute to its distinct biological activities.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)furan-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S.ClH/c1-15-6-7-16(2)21-20(15)24-23(30-21)26(9-5-8-25-10-12-28-13-11-25)22(27)19-14-17(3)29-18(19)4;/h6-7,14H,5,8-13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAUNVGWCCYZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=C(OC(=C4)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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